molecular formula C24H22O2S B14662242 Sulfide, bis(2-(2-naphthoxy)ethyl) CAS No. 40709-79-3

Sulfide, bis(2-(2-naphthoxy)ethyl)

Cat. No.: B14662242
CAS No.: 40709-79-3
M. Wt: 374.5 g/mol
InChI Key: DVPHHWUIZPNFQQ-UHFFFAOYSA-N
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Description

Sulfide, bis(2-(2-naphthoxy)ethyl): is an organic compound that features two naphthoxyethyl groups connected by a sulfide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sulfide, bis(2-(2-naphthoxy)ethyl) typically involves the reaction of 2-naphthol with an appropriate alkylating agent to form the naphthoxyethyl intermediate. This intermediate is then reacted with a sulfur-containing reagent to form the final sulfide compound. One common method is the Williamson ether synthesis, where 2-naphthol is deprotonated with a base such as sodium hydroxide to form the naphthoxide ion, which then reacts with an alkyl halide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Sulfide, bis(2-(2-naphthoxy)ethyl) can undergo various chemical reactions, including:

    Oxidation: The sulfide linkage can be oxidized to form sulfoxides or sulfones.

    Substitution: The naphthoxyethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Substitution: Various substituted naphthoxyethyl derivatives.

Scientific Research Applications

Chemistry: Sulfide, bis(2-(2-naphthoxy)ethyl) is used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.

Biology and Medicine:

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and advanced composites .

Mechanism of Action

The mechanism of action for sulfide, bis(2-(2-naphthoxy)ethyl) in chemical reactions typically involves nucleophilic substitution (S_N2 mechanism). The naphthoxy groups act as nucleophiles, attacking electrophilic centers in other molecules. The sulfide linkage can also undergo oxidation, leading to the formation of sulfoxides and sulfones .

Comparison with Similar Compounds

  • Sulfide, bis(2-(2-phenoxy)ethyl)
  • Sulfide, bis(2-(2-anisoxy)ethyl)

Uniqueness: Sulfide, bis(2-(2-naphthoxy)ethyl) is unique due to the presence of the naphthoxy groups, which provide distinct electronic and steric properties compared to other similar compounds.

Properties

CAS No.

40709-79-3

Molecular Formula

C24H22O2S

Molecular Weight

374.5 g/mol

IUPAC Name

2-[2-(2-naphthalen-2-yloxyethylsulfanyl)ethoxy]naphthalene

InChI

InChI=1S/C24H22O2S/c1-3-7-21-17-23(11-9-19(21)5-1)25-13-15-27-16-14-26-24-12-10-20-6-2-4-8-22(20)18-24/h1-12,17-18H,13-16H2

InChI Key

DVPHHWUIZPNFQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCCSCCOC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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